![molecular formula C15H12ClNO2 B3983852 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3983852.png)
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound found in the rhizome of the turmeric plant. Curcumin has been extensively studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one exerts its biological effects through multiple mechanisms of action. It can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It can also scavenge free radicals and inhibit the production of reactive oxygen species. This compound can also inhibit the activity of various enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of various enzymes involved in the inflammatory process. It can also reduce oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species. This compound has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is a natural compound that is readily available and inexpensive. It has been extensively studied and has a well-established safety profile. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It can also undergo rapid metabolism and elimination, which can limit its efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one. One direction is to improve the bioavailability of this compound by developing novel formulations or delivery systems. Another direction is to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Further studies are also needed to elucidate the mechanisms of action of this compound and its effects on various signaling pathways. Additionally, more studies are needed to explore the potential of this compound in the prevention and treatment of various diseases.
Conclusion:
This compound is a natural polyphenol compound found in the turmeric plant that has been extensively studied for its various biological and pharmacological properties. It has anti-inflammatory, antioxidant, antitumor, and neuroprotective effects and has been used in the treatment of various diseases. This compound exerts its biological effects through multiple mechanisms of action and has several advantages for lab experiments. However, it also has some limitations for lab experiments, and further research is needed to explore its potential in the prevention and treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been extensively studied for its various biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been used in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. This compound has also been shown to have antimicrobial and antiviral properties.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-hydroxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-3-1-11(2-4-12)15(19)9-10-17-13-5-7-14(18)8-6-13/h1-10,17-18H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSKWUCCQANHLT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B3983774.png)

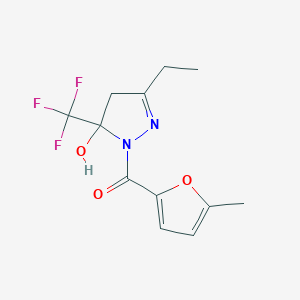
acetate](/img/structure/B3983797.png)
![8-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3983804.png)
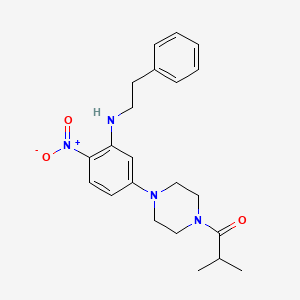
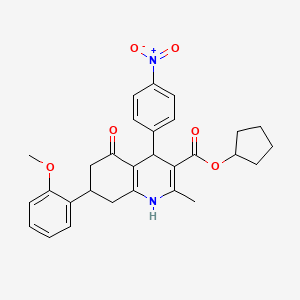
![3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983819.png)
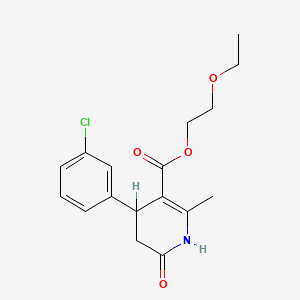
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983830.png)
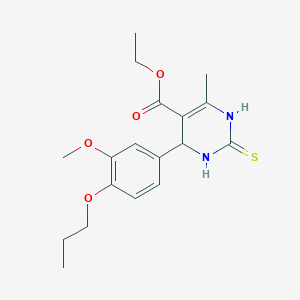
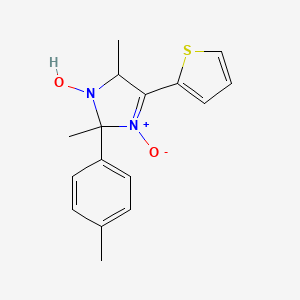
![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)
